1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Description
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole (CAS# 2222574-16-3) is a boronate ester-functionalized benzimidazole derivative. Its molecular formula is C₁₁H₁₉BN₂O₂ with a molecular weight of 222.09 g/mol . The compound features a benzo[d]imidazole core substituted with an ethyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 5-position. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in pharmaceuticals and materials science .
Properties
IUPAC Name |
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-6-18-10-17-12-9-11(7-8-13(12)18)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZSNJIQONKKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of organoboron compounds and has been studied for its applications in drug development, particularly in the context of cancer therapy and molecular imaging.
The molecular formula for this compound is C13H17BN2O2, with a molecular weight of 232.1 g/mol. It features a benzimidazole core substituted with a boron-containing dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound primarily involves its interaction with biological targets such as enzymes and receptors. The boron atom in the dioxaborolane structure is crucial for its reactivity and ability to form complexes with biomolecules.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways affected include:
- Inhibition of the PI3K/Akt pathway : This pathway is critical for cell survival and growth. The compound has been shown to downregulate key proteins involved in this signaling cascade.
- Activation of p53 : The compound may enhance the activity of the p53 tumor suppressor protein, leading to increased apoptosis in cancer cells.
Case Studies
Several case studies have provided insights into the efficacy and safety profile of this compound:
- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
- Lung Cancer Model : In a xenograft model of lung cancer, administration of this compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptotic indices and reduced proliferation markers in treated tumors.
- Synergistic Effects : Research has also indicated that when combined with traditional chemotherapeutics like doxorubicin, this compound enhances therapeutic efficacy while reducing side effects associated with higher doses of chemotherapy.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H17BN2O2 |
| Molecular Weight | 232.1 g/mol |
| CAS Number | 46738006 |
| Solubility | Soluble in DMSO |
| Biological Targets | PI3K/Akt pathway |
| Apoptosis Induction | Yes |
Safety and Toxicity
Toxicological assessments indicate that while the compound exhibits promising biological activity, careful consideration must be given to its safety profile. Acute toxicity studies suggest that it has a moderate toxicity level; therefore, further investigations are warranted to establish safe dosage ranges for therapeutic use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
- Molecular Formula : C₁₁H₁₇BN₂O₂ (MW: 208.07 g/mol) .
- Key Difference : Methyl group at the 1-position instead of ethyl.
- However, the ethyl group in the target compound may enhance lipophilicity, improving membrane permeability in biological applications .
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Molecular Formula : C₁₀H₁₇BN₂O₂ (MW: 208.07 g/mol) .
- Key Difference : Lacks the fused benzene ring of benzimidazole.
- Impact : The absence of aromaticity reduces π-π stacking interactions, making it less suitable for applications requiring planar binding (e.g., kinase inhibitors). However, its smaller size may facilitate synthetic modifications .
Positional Isomerism
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Functional Group Modifications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
Table 1: Key Properties of Selected Analogs
Preparation Methods
Starting Material Preparation
Halogenated Benzimidazole Intermediate: The synthesis often begins with 5-bromo-1-ethyl-1H-benzimidazole or a related halogenated benzimidazole derivative. The bromine at the 5-position serves as a handle for subsequent borylation.
N-Ethylation: Benzimidazole is alkylated at the N-1 position using ethylating agents such as ethyl iodide or ethyl bromide under basic conditions (e.g., potassium carbonate in DMF), yielding 1-ethylbenzimidazole derivatives.
Installation of the Boronic Ester Group
Palladium-Catalyzed Miyaura Borylation: The most common method to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is the palladium-catalyzed borylation of the 5-bromo substituent using bis(pinacolato)diboron as the boron source.
- Typical conditions:
- Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
- Base: Potassium acetate or potassium carbonate
- Solvent: DMSO, dioxane, or DMF
- Temperature: 80–100 °C
- Reaction time: 12–24 hours
- Typical conditions:
Lithiation-Borylation Route: Alternatively, directed lithiation at the 5-position of 1-ethylbenzimidazole with n-butyllithium at low temperature (-78 °C), followed by quenching with a boron electrophile such as trimethyl borate or pinacolborane, can afford the boronic ester after work-up.
Protection and Deprotection Strategies
In some synthetic routes, protecting groups are employed to safeguard reactive sites on the benzimidazole during multi-step synthesis, especially when other substituents are present.
For example, methoxymethyl (MOM) or 4-methoxybenzyl groups may be used to protect nitrogen atoms or hydroxyl functionalities, which are later removed under acidic conditions.
Representative Synthetic Scheme (Summary)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. N-Ethylation | Ethyl iodide, K₂CO₃, DMF, 60 °C | Alkylation of benzimidazole N-1 |
| 2. Halogenation (if not pre-halogenated) | NBS or Br₂, solvent | Bromination at 5-position |
| 3. Borylation | Pd catalyst, bis(pinacolato)diboron, KOAc, dioxane, 90 °C | Suzuki-Miyaura borylation to install boronate ester |
| 4. Purification | Column chromatography or recrystallization | Isolation of pure product |
Research Findings and Data Summary
The boronic ester derivative exhibits stability suitable for use in Suzuki coupling reactions, enabling further functionalization of the benzimidazole scaffold.
The molecular formula of the compound is C15H21BN2O2, with the boronate ester contributing to the pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
Analytical data such as NMR, mass spectrometry, and melting point confirm the successful synthesis and purity of the compound.
The compound is often prepared as an intermediate for drug discovery and material science applications due to the bioactivity of benzimidazole derivatives and the versatility of boronic esters in cross-coupling chemistry.
Data Table: Key Properties and Synthetic Parameters
| Parameter | Details |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C15H21BN2O2 |
| Molecular Weight | Approx. 270 g/mol |
| Starting Material | 5-Bromo-1-ethyl-1H-benzimidazole |
| Borylation Reagents | Bis(pinacolato)diboron, Pd catalyst |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ |
| Base | Potassium acetate or potassium carbonate |
| Solvent | Dioxane, DMF, or DMSO |
| Reaction Temperature | 80–100 °C |
| Reaction Time | 12–24 hours |
| Purification | Column chromatography or recrystallization |
| Application | Suzuki cross-coupling, pharmaceutical intermediates |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole?
- Methodology : The synthesis of boronate-containing imidazole derivatives typically involves Suzuki-Miyaura cross-coupling reactions. For example, brominated or iodinated benzo[d]imidazole intermediates can be coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at reflux (80–100°C) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
- Validation : Confirmation of structure requires ¹H/¹³C NMR and IR spectroscopy. For instance, the boron-ester group exhibits characteristic IR absorption near 1350–1400 cm⁻¹ (B-O stretching) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use reverse-phase C18 columns with acetonitrile/water mobile phases; retention times (tR) for related imidazole derivatives range from 5–30 minutes under similar conditions .
- NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for benzoimidazole), ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.0 ppm for CH₂), and tetramethyl dioxaborolane protons (δ 1.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 319.19 .
Advanced Research Questions
Q. How does the boronate ester moiety influence the compound’s stability and reactivity in cross-coupling reactions?
- Reactivity Insights : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability against hydrolysis compared to boronic acids, making it suitable for prolonged storage (inert atmosphere, 2–8°C) . However, its lower electrophilicity may require optimized conditions (e.g., higher temperatures or microwave-assisted coupling) for efficient Suzuki reactions.
- Experimental Design : Compare reaction yields under varying conditions (e.g., Pd catalysts, bases, solvents). For example, PdCl₂(dppf) in THF/water at 60°C may improve coupling efficiency with aryl halides .
Q. What strategies can mitigate competing side reactions during functionalization of the benzo[d]imidazole core?
- Controlled Functionalization :
- Regioselectivity : The ethyl group at N1 directs electrophilic substitution to the C4/C6 positions. For C5 modification (e.g., introducing halogens), pre-functionalize the boronate ester before imidazole ring formation .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive NH sites during derivatization, followed by acidic cleavage (e.g., TFA/DCM) .
Q. How can computational methods predict the compound’s binding affinity in medicinal chemistry applications?
- Molecular Docking : Perform docking studies using software like AutoDock Vina. For example, benzo[d]imidazole derivatives show affinity for EGFR kinase (PDB ID: 1M17) with binding energies < −8.0 kcal/mol. Adjust the boronate ester’s orientation to optimize hydrogen bonding with Thr766 and Met769 residues .
- ADMET Prediction : Use SwissADME to assess bioavailability (e.g., Lipinski’s Rule of Five compliance) and toxicity (e.g., AMES test predictions for mutagenicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
